2-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide
Description
The compound 2-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide is a synthetic acetamide derivative featuring a complex heterocyclic framework. Its structure includes:
- A 2-amino-2-oxoethylsulfanyl substituent at position 5 of the imidazoquinazoline ring, contributing to hydrogen-bonding capacity and solubility.
- An N-(1,3-benzodioxol-5-ylmethyl)acetamide side chain, introducing a benzodioxole moiety linked via a methylene group. This group is associated with enhanced metabolic stability and receptor affinity in medicinal chemistry .
Properties
IUPAC Name |
2-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O5S/c23-18(28)10-33-22-26-14-4-2-1-3-13(14)20-25-15(21(30)27(20)22)8-19(29)24-9-12-5-6-16-17(7-12)32-11-31-16/h1-7,15H,8-11H2,(H2,23,28)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVHJWCOALJTTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3C(=O)N4C(=N3)C5=CC=CC=C5N=C4SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide is a complex organic molecule with significant potential in pharmacology. Its structure incorporates a quinazoline core, which is known for its diverse biological activities, including anticancer and anti-diabetic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C22H22N4O4S, with a molecular weight of approximately 438.46 g/mol. The presence of functional groups such as the benzodioxole moiety enhances its interactions with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors:
- Enzyme Inhibition : The compound has shown promising results as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism. Inhibiting this enzyme can help manage blood sugar levels in diabetic patients.
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. It is hypothesized that the mechanism involves the modulation of signaling pathways related to cell proliferation and apoptosis.
In Vitro Studies
Recent studies have evaluated the inhibitory activity of this compound against α-glucosidase:
- IC50 Values : The compound demonstrated IC50 values ranging from 50.0 ± 0.12 µM to 268.25 ± 0.09 µM, indicating moderate to strong inhibition compared to standard drugs like acarbose (IC50 = 750 µM) .
Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that substituents on the imidazole moiety significantly affect the biological activity:
- Compounds with electron-donating groups (e.g., methoxy groups) exhibited enhanced inhibitory potency.
- Conversely, electron-withdrawing groups diminished activity .
Case Study 1: α-Glucosidase Inhibition
In a study focusing on the inhibition of α-glucosidase by imidazoquinazolines, compounds similar to our target compound were synthesized and evaluated:
- Results : Compounds with specific substitutions showed improved binding affinity and enzyme inhibition compared to their analogs.
- : Modifying substituents on the quinazoline scaffold can lead to more potent inhibitors for diabetes management .
Case Study 2: Anticancer Activity
Another research initiative investigated the anticancer properties of similar compounds:
- Methodology : The compounds were tested against various cancer cell lines using NCI DTP protocols.
- Findings : Some derivatives exhibited significant cytotoxicity, suggesting potential for development as anticancer agents .
Data Table: Biological Activity Summary
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Compounds containing the quinazoline structure have been associated with anticancer properties. Studies indicate that derivatives of quinazoline can induce apoptosis and inhibit cell proliferation in various cancer cell lines . For instance, related compounds have shown efficacy against human leukemia cell lines such as K-562 and HL-60 .
-
Enzyme Inhibition :
- The compound may act as an inhibitor for specific enzymes involved in disease pathways. Notably, imidazoquinazoline derivatives have demonstrated inhibitory effects on enzymes like DNA gyrase and topoisomerase IV, crucial for bacterial DNA replication . Furthermore, studies have highlighted its potential as an α-glucosidase inhibitor, which is relevant for managing type 2 diabetes mellitus .
-
Anti-inflammatory Effects :
- Research has indicated that quinazoline derivatives can exhibit anti-inflammatory properties by modulating inflammatory pathways. This could be beneficial in treating conditions characterized by chronic inflammation .
Case Studies and Research Findings
Several studies have investigated the biological activity of imidazoquinazoline derivatives similar to the compound :
Comparison with Similar Compounds
Key Observations:
Core Heterocycle :
- The imidazoquinazoline core in the target compound is distinct from the triazole, oxadiazole, or benzothiazole cores in analogs. This core may influence binding to specific biological targets, such as kinases or inflammatory mediators .
- Triazole- and oxadiazole-containing analogs (e.g., ) are more commonly studied for anti-inflammatory and antimicrobial activities due to their ability to mimic peptide bonds and enhance metabolic stability .
Substituent Effects: The 2-amino-2-oxoethylsulfanyl group in the target compound contrasts with the furan-2-yl or indole-methyl groups in other derivatives. These substituents modulate solubility, bioavailability, and target affinity. For instance, the furan group in ’s compound enhances anti-exudative efficacy compared to diclofenac sodium .
Bioactivity Trends :
Q & A
Basic: What are the key synthetic steps and reaction conditions for this compound?
The synthesis involves a multi-step sequence:
Benzodioxole Moiety Formation : Oxidative cyclization of catechol derivatives using potassium permanganate under acidic conditions .
Imidazoquinazoline Core Construction : Cyclization of quinazolinone precursors with thiourea derivatives under reflux in ethanol, monitored by TLC (chloroform:methanol, 7:3) .
Sulfanyl Group Introduction : Thiol-ene coupling or nucleophilic substitution with mercapto intermediates in DMF at 60–80°C .
Final Acetamide Coupling : Acylation using activated esters (e.g., HATU/DMAP) in anhydrous dichloromethane .
Critical Conditions : Maintain anhydrous environments for acylation and monitor intermediates via TLC or HPLC.
Basic: Which analytical techniques are essential for structural confirmation?
NMR Spectroscopy : H and C NMR to confirm regiochemistry of fused rings and acetamide linkage .
Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI-MS for [M+H] ion) .
IR Spectroscopy : Identify carbonyl (1650–1750 cm) and sulfanyl (2550–2600 cm) stretches .
X-ray Crystallography : Resolve ambiguous stereochemistry in crystalline derivatives .
Basic: What are the primary biological targets and screening methodologies?
- Targets : Kinases (e.g., EGFR, VEGFR) and DNA repair enzymes (e.g., PARP) due to structural similarity to quinazoline-based inhibitors .
- Screening Methods :
- Enzyme Inhibition Assays : Fluorescence-based assays (e.g., Z’-LYTE™ kinase assay) .
- Receptor Binding Studies : Radioligand displacement assays with H-labeled competitors .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced: How can synthetic yield and purity be optimized?
- Yield Optimization :
- Use microwave-assisted synthesis for cyclization steps (reduces reaction time by 40–60%) .
- Employ column chromatography (silica gel, ethyl acetate/hexane gradient) for intermediate purification .
- Purity Control :
- Recrystallize final product from DMF/ethanol mixtures to remove polar byproducts .
- Optimize HPLC conditions (C18 column, acetonitrile/water + 0.1% TFA) for >98% purity .
Advanced: How to resolve contradictions in reported bioactivity data?
- Case Example : Discrepancies in IC values for kinase inhibition may arise from:
- Assay Variability : Standardize protocols (e.g., ATP concentration, incubation time) .
- Compound Stability : Test degradation in DMSO stock solutions via LC-MS over 72 hours .
- Validation : Compare results across orthogonal assays (e.g., SPR vs. enzymatic activity) .
Advanced: What computational strategies predict biological targets?
Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (PDB: 1M17) .
Pharmacophore Mapping : Align core structure with known inhibitors (e.g., gefitinib for EGFR) .
MD Simulations : Assess binding stability (10 ns simulations in GROMACS) .
QSAR Models : Correlate substituent effects (e.g., sulfanyl group position) with activity .
Experimental Design: Best practices for in vivo efficacy studies?
- Animal Models : Xenograft mice (e.g., HCT-116 colorectal tumors) with 8–10 animals/group .
- Dosing : Administer compound orally (10–50 mg/kg) vs. intraperitoneal (5–20 mg/kg) to compare bioavailability .
- Controls : Include vehicle-only and standard-of-care (e.g., 5-FU) groups .
- Endpoint Analysis : Measure tumor volume (calipers) and serum biomarkers (ELISA for VEGF/PARP) .
Advanced: How to address poor solubility in bioassays?
- Formulation Strategies :
- Use co-solvents (5% DMSO in PBS) or cyclodextrin complexes (e.g., HP-β-CD) .
- Nanoencapsulation (PLGA nanoparticles) to enhance aqueous dispersion .
- Structural Modifications : Introduce hydrophilic groups (e.g., PEG linkers) on the acetamide side chain .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
